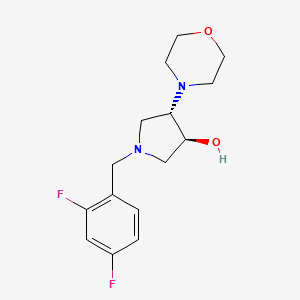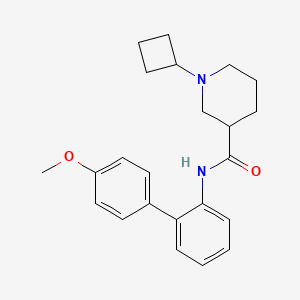![molecular formula C21H26F2N2O2 B3812974 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812974.png)
2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Descripción general
Descripción
2-(Cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPCCOEt, is a chemical compound that belongs to the class of spirocyclic compounds. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves the selective inhibition of mGluR1. This receptor is a G protein-coupled receptor that is activated by the neurotransmitter glutamate. The activation of mGluR1 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of calcium ions from intracellular stores. The selective inhibition of mGluR1 by 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one leads to the inhibition of these intracellular signaling pathways, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one are mainly related to its selective inhibition of mGluR1. This inhibition leads to the modulation of various physiological processes, including synaptic plasticity, learning, and memory. The selective inhibition of mGluR1 by 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is its selective inhibition of mGluR1, which makes it a valuable tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is its low solubility in water, which makes it difficult to use in certain experimental setups. Another limitation is its potential non-specific effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in scientific research. One direction is the development of more selective and potent mGluR1 antagonists that can be used in a wider range of experimental setups. Another direction is the investigation of the potential therapeutic applications of 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy. Finally, the use of 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other compounds that target different receptors or intracellular signaling pathways could lead to the development of novel therapeutic strategies for various diseases.
Aplicaciones Científicas De Investigación
2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been widely used in scientific research as a selective antagonist of mGluR1. This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. The selective inhibition of mGluR1 by 2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Propiedades
IUPAC Name |
2-(cyclopentanecarbonyl)-7-[(2,3-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O2/c22-17-8-3-7-16(18(17)23)13-24-11-4-9-21(20(24)27)10-12-25(14-21)19(26)15-5-1-2-6-15/h3,7-8,15H,1-2,4-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWSPAXSYQGJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=C(C(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxy-5-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3812894.png)
![6-(2-chlorophenyl)-N-(3-isopropoxypropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3812898.png)
![5-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3812905.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3812914.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B3812918.png)
![1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B3812927.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-2-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3812931.png)

![N-(5-hydroxy-1,5-dimethylhexyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3812938.png)
![2-({4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B3812944.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide](/img/structure/B3812954.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3812975.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(2-pyrazinyl)propanamide](/img/structure/B3812997.png)